molecular formula C14H24N4 B11809110 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine

Katalognummer: B11809110
Molekulargewicht: 248.37 g/mol
InChI-Schlüssel: JWQJJTSCTPFFPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its specific structure and the presence of both piperazine and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C14H24N4

Molekulargewicht

248.37 g/mol

IUPAC-Name

1-[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]ethanamine

InChI

InChI=1S/C14H24N4/c1-4-17-7-9-18(10-8-17)14-6-5-13(11(2)15)12(3)16-14/h5-6,11H,4,7-10,15H2,1-3H3

InChI-Schlüssel

JWQJJTSCTPFFPZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C2=NC(=C(C=C2)C(C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.